![molecular formula C19H22FN7O B2586140 N-(2-(4-(4-(4-Fluorphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamid CAS No. 1172842-60-2](/img/structure/B2586140.png)

N-(2-(4-(4-(4-Fluorphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

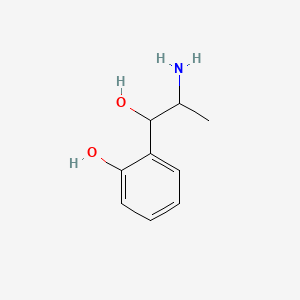

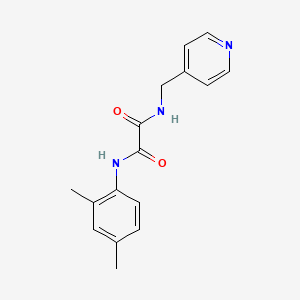

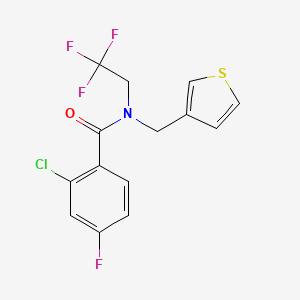

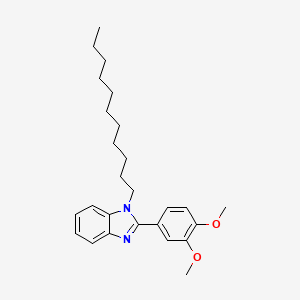

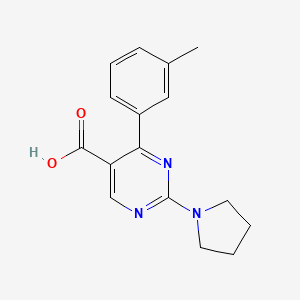

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, haben nachweislich signifikante antivirale Aktivitäten. So haben bestimmte Indolderivate eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Das Vorhandensein einer Fluorphenylgruppe, wie in der zu analysierenden Verbindung, könnte diese antiviralen Eigenschaften möglicherweise verstärken.

Krebsforschung

Verbindungen mit ähnlichen strukturellen Merkmalen wurden auf ihr Potenzial in der Krebsbehandlung hin untersucht. So wurden Derivate mit dem Piperazinanteil mit dem Verlust der Zelllebensfähigkeit in Krebszelllinien in Verbindung gebracht, was auf eine mögliche Anwendung in der Entwicklung von Krebsmedikamenten hindeutet .

Antimikrobielle Eigenschaften

Der Indolkern, der Teil der Struktur der Verbindung ist, ist bekannt für seine antimikrobiellen Eigenschaften. Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere gegen resistente Bakterien- und Pilzstämme, nützlich sein könnte .

Chemotherapie-Verstärkung

Die strukturellen Analoga der Verbindung wurden als Inhibitoren menschlicher äquilibrativer Nukleosidtransporter (ENTs) untersucht, die eine entscheidende Rolle in der Chemotherapie spielen. Durch die Hemmung von ENTs können solche Verbindungen die Wirksamkeit von Chemotherapeutika möglicherweise verbessern .

Pflanzenwachstumsregulation

Indolderivate sind dafür bekannt, das Pflanzenwachstum und die -entwicklung zu beeinflussen. Indol-3-essigsäure zum Beispiel ist ein Pflanzenhormon, das aus dem Abbau von Tryptophan gewonnen wird. Die zu analysierende Verbindung könnte Anwendungen bei der Untersuchung von Pflanzenhormonwegen und der Entwicklung neuer Agrochemikalien haben .

Molekular-Docking und Wirkstoffdesign

Aufgrund ihrer komplexen Struktur könnte die Verbindung als wertvolles Modell in Molekular-Docking-Studien dienen, um Bindungsaffinitäten und -interaktionen mit verschiedenen biologischen Zielstrukturen vorherzusagen. Dies ist entscheidend für die rationale Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs by N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide affects the nucleotide synthesis pathway and the regulation of adenosine function. The downstream effects of this inhibition are yet to be fully understood .

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine function.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These effects could influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide at different dosages in animal models have not been reported. Similar compounds have been shown to reduce cocaine-induced convulsions and locomotor activity in mice .

Metabolic Pathways

Similar compounds have been shown to play a vital role in nucleotide synthesis and regulation of adenosine function .

Transport and Distribution

Similar compounds have been shown to inhibit equilibrative nucleoside transporters, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to inhibit equilibrative nucleoside transporters, which comprise hydrophobic α-helices across the cell membrane .

Eigenschaften

IUPAC Name |

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O/c1-14(28)21-6-7-27-19-17(12-24-27)18(22-13-23-19)26-10-8-25(9-11-26)16-4-2-15(20)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVKQGUGJGOFLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2586061.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)

![2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2586073.png)

![N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)